molecular formula C13H15LiO B14615633 lithium;hex-5-ynoxymethylbenzene CAS No. 60789-56-2

lithium;hex-5-ynoxymethylbenzene

Cat. No.: B14615633
CAS No.: 60789-56-2
M. Wt: 194.2 g/mol
InChI Key: SVTJAVROKCFCJC-UHFFFAOYSA-N
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Description

Lithium;hex-5-ynoxymethylbenzene is an organolithium compound that features a benzene ring substituted with a hex-5-ynoxymethyl group and a lithium atom. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. This compound is particularly interesting due to its unique structure, which combines the reactivity of both the lithium atom and the alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hex-5-ynoxymethylbenzene typically involves the reaction of hex-5-ynoxymethylbenzene with a lithium reagent. One common method is the direct lithiation of hex-5-ynoxymethylbenzene using n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and scalability. The use of automated systems ensures consistent quality and reduces the risk of handling reactive lithium reagents.

Chemical Reactions Analysis

Types of Reactions

Lithium;hex-5-ynoxymethylbenzene undergoes several types of chemical reactions, including:

    Nucleophilic Addition: The lithium atom acts as a strong nucleophile, allowing the compound to add to electrophilic centers such as carbonyl groups.

    Substitution Reactions: The compound can participate in substitution reactions where the lithium atom is replaced by other electrophiles.

    Oxidation and Reduction: The alkyne group can undergo oxidation to form epoxides or reduction to form alkenes or alkanes.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF at low temperatures.

    Substitution Reactions: Halogenated compounds are often used as electrophiles, with the reaction performed in polar aprotic solvents.

    Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (mCPBA) and reducing agents like hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Nucleophilic Addition: Alcohols are the major products formed when this compound reacts with carbonyl compounds.

    Substitution Reactions: The products depend on the electrophile used, but common products include substituted benzenes.

    Oxidation and Reduction: Epoxides, alkenes, and alkanes are typical products.

Scientific Research Applications

Lithium;hex-5-ynoxymethylbenzene has several applications in scientific research:

    Biology: The compound can be used to modify biomolecules, aiding in the study of biochemical pathways and molecular interactions.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of new drugs and drug delivery systems.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its ability to introduce specific functional groups.

Mechanism of Action

The mechanism of action of lithium;hex-5-ynoxymethylbenzene involves its strong nucleophilic and basic properties. The lithium atom can coordinate with electrophilic centers, facilitating nucleophilic addition or substitution reactions. The alkyne group can participate in various reactions, including cycloadditions and reductions, providing a versatile platform for chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Lithium Phenylacetylide: Similar in that it contains a lithium atom and an alkyne group, but differs in the structure of the organic moiety.

    Lithium Benzyl: Contains a benzene ring and a lithium atom but lacks the alkyne functionality.

    Lithium Hexynyl: Contains a lithium atom and an alkyne group but lacks the benzene ring.

Uniqueness

Lithium;hex-5-ynoxymethylbenzene is unique due to its combination of a benzene ring, an alkyne group, and a lithium atom. This structure provides a unique reactivity profile, making it a valuable reagent in organic synthesis and materials science.

Properties

CAS No.

60789-56-2

Molecular Formula

C13H15LiO

Molecular Weight

194.2 g/mol

IUPAC Name

lithium;hex-5-ynoxymethylbenzene

InChI

InChI=1S/C13H15O.Li/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13;/h5-7,9-10H,3-4,8,11-12H2;/q-1;+1

InChI Key

SVTJAVROKCFCJC-UHFFFAOYSA-N

Canonical SMILES

[Li+].[C-]#CCCCCOCC1=CC=CC=C1

Origin of Product

United States

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